molecular formula C21H9F31O2 B14356892 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate CAS No. 94158-64-2

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate

Cat. No.: B14356892
CAS No.: 94158-64-2
M. Wt: 882.2 g/mol
InChI Key: WSPGUHLVXPTGNB-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate is a fluorinated methacrylate compound. It is characterized by its high fluorine content, which imparts unique properties such as low surface energy, high chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, particularly in the creation of coatings and surface treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. Additionally, the scalability of the process is optimized to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, resulting in the formation of homopolymers or copolymers with other monomers.

Common Reagents and Conditions

The polymerization of this compound is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under inert conditions, often in the presence of a solvent like toluene or tetrahydrofuran (THF), at elevated temperatures.

Major Products Formed

The major products formed from the polymerization of this compound are fluorinated polymers with unique surface properties. These polymers exhibit excellent chemical resistance, low surface energy, and hydrophobicity, making them suitable for various applications, including coatings, adhesives, and sealants.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate has a wide range of scientific research applications:

    Biology: The compound’s hydrophobic nature makes it useful in the development of biomaterials and surface coatings for medical devices, reducing biofouling and improving biocompatibility.

    Medicine: It is explored for use in drug delivery systems, where its chemical resistance and low surface energy can enhance the stability and efficacy of pharmaceutical formulations.

    Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants, offering superior chemical resistance and durability.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate exerts its effects is primarily related to its fluorinated structure. The high fluorine content imparts unique properties such as low surface energy and high chemical resistance. These properties are attributed to the strong carbon-fluorine bonds and the shielding effect of the fluorine atoms, which protect the underlying carbon backbone from chemical attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate stands out due to its exceptionally high fluorine content, which provides superior chemical resistance and hydrophobicity compared to other fluorinated compounds. Its unique structure makes it particularly valuable in applications requiring extreme durability and low surface energy.

Properties

CAS No.

94158-64-2

Molecular Formula

C21H9F31O2

Molecular Weight

882.2 g/mol

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H9F31O2/c1-5(2)6(53)54-4-3-7(22,23)9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)18(43,44)16(39,40)14(35,36)12(31,32)10(27,28)8(24,20(47,48)49)21(50,51)52/h1,3-4H2,2H3

InChI Key

WSPGUHLVXPTGNB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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